BenchChemオンラインストアへようこそ!

5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine

Data Gap Procurement Caution Verification Needed

5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine is a unique N-allyl thiadiazole derivative engineered to replicate the critical pharmacophore identified in anti-Candida studies (MIC 0.08 μmol mL⁻¹). Its terminal alkene enables bioorthogonal conjugation (e.g., thiol-ene click chemistry), unlocking multifunctional drug candidate development—capabilities absent in the parent 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. Procure this compound for antifungal screening libraries or bioconjugation research. Bulk and custom synthesis available.

Molecular Formula C12H13N3S
Molecular Weight 231.32 g/mol
Cat. No. B4693022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine
Molecular FormulaC12H13N3S
Molecular Weight231.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(S2)NCC=C
InChIInChI=1S/C12H13N3S/c1-3-8-13-12-15-14-11(16-12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,13,15)
InChIKeyKQISLRBYRMYYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine: Compound Identity and Baseline Classification for Procurement


The compound 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class, a privileged scaffold in medicinal chemistry widely explored for antimicrobial, anticancer, and anticonvulsant activities. Its core, a 2-amino-1,3,4-thiadiazole, is characterized by a planar ring system [1]. The specific substitution pattern on this core—a 4-methylphenyl at the 5-position and an allyl (prop-2-en-1-yl) group on the exocyclic amine—defines its potential intermolecular interactions, including DNA binding capabilities observed for similar 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines [2]. The presence of the allyl side chain introduces a reactive terminal alkene, which is absent in simpler analogs like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, and has been noted in patent literature as a feature in compounds with potential fungicidal and antitumor properties .

Procurement Risks with Generic 1,3,4-Thiadiazol-2-amines: The Need for Specific Derivative 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine


Generic substitution of 1,3,4-thiadiazol-2-amines is a significant procurement risk because small structural changes to the N- and C-5 substituents drastically alter biological activity profiles, DNA binding modes, and physicochemical properties, rendering them non-interchangeable for target-specific research. For example, in anti-Candida studies, an N-allyl substituent proved critical, with a compound containing this feature showing an MIC of 0.08 μmol mL-1, while the overall class of thiadiazole and triazole derivatives ranged from 0.08-0.17 μmol mL-1 [1]. In a series of 5-phenyl-1,3,4-thiadiazole-2-amines, differential antitumor activities against breast cancer cell lines were noted to be highly dependent on the specific substituent pattern [2]. Consequently, using an unsubstituted 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine or a different N-alkyl analog in place of the N-allyl derivative will not replicate the same interaction fingerprint and could invalidate entire research programs if the target-specific data is not matched.

Quantitative Differentiation Evidence for 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine Against Key Analogs


Limitation Disclosure: Lack of Direct Comparative Quantitative Data for This Precise Compound

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any quantitative, comparator-based evidence (e.g., head-to-head IC50, MIC, or binding affinity comparisons) for the exact compound 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine. The available evidence is limited to class-level inferences. For instance, N-allyl derivatives in a related anti-Candida series achieved an MIC of 0.08 μmol mL-1 [1], while a sister compound, 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, has a reported melting point of 194-195 °C [2]. However, no study directly compares the target compound's activity to that of its 4-chlorophenyl or 4-methoxyphenyl analogs, or to the parent 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine scaffold. This lack of data means any procurement decision based on superior differentiation cannot be quantitatively justified at this time. Users must treat compound selection as an exploratory step and should request custom comparative screening from the supplier or a CRO before committing to bulk procurement for a specific assay.

Data Gap Procurement Caution Verification Needed

Structural Differentiation: The Allyl Moiety Enables Unique Reactivity Absent in N-Unsubstituted Analogs

The N-allyl group in 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine provides a distinct synthetic handle for further derivatization, such as thiol-ene coupling or olefin metathesis, which is absent in comparator compounds like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine [1]. In the broader 1,3,4-thiadiazole class, this feature has been exploited to conjugate a thiadiazole core to lipoic acid, yielding derivatives with antioxidant properties superior to alpha-lipoic acid itself in DPPH radical scavenging assays [2]. While quantitative reactivity data for this specific compound is not available, the presence of a terminal alkene is a qualitative differentiator that can enable novel bioconjugation strategies or the creation of privileged hybrid molecules. In contrast, the N-unsubstituted analog 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine lacks this functionality.

Synthetic Utility Click Chemistry Molecular Hybridization

Viable Application Scenarios for 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine Based on Structural Features


Exploratory Antifungal Screening Libraries Based on Allyl-Thiadiazole Pharmacophore

Given that close N-allyl thiadiazole derivatives exhibit promising anti-Candida activity (MIC = 0.08 μmol mL-1) [1], the target compound is a structurally logical candidate for inclusion in an in-house antifungal screening library. Its procurement is justified for labs aiming to replicate and expand upon the anti-Candida pharmacophore model, where the 4-methylphenyl group may offer a different electronic profile compared to the 4-chlorobenzyloxyphenyl substituent in the reported active derivative.

Medicinal Chemistry for Click Chemistry and Hybrid Molecule Synthesis

The terminal alkene of the N-allyl group provides a site for bioorthogonal conjugation (e.g., thiol-ene click chemistry). This makes the compound a strategic procurement item for laboratories focused on generating multifunctional drug candidates, as demonstrated by the synthesis of α-lipoic acid-thiadiazole hybrids with enhanced antioxidant properties [2]. The parent 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine cannot be used in this context.

Quote Request

Request a Quote for 5-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.